molecular formula C9H11NO3 B12838133 3-Amino-2-methoxy-5-methylbenzoic acid

3-Amino-2-methoxy-5-methylbenzoic acid

Cat. No.: B12838133
M. Wt: 181.19 g/mol
InChI Key: STGLYHZMQFURHR-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-amino-2-methoxy-5-methylbenzoic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.

    Substitution: The methoxy and amino groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-2-methoxy-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methoxy-5-methylbenzoic acid is unique due to the presence of all three functional groups (amino, methoxy, and methyl) on the benzoic acid core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-2-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

STGLYHZMQFURHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)O

Origin of Product

United States

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